molecular formula C11H15NO B13038868 5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine

5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine

Cat. No.: B13038868
M. Wt: 177.24 g/mol
InChI Key: NNXHBPIAZMDRQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine is a bicyclic amine derivative featuring a benzofuran scaffold substituted with a methylethyl group at the 5-position. This compound belongs to the dihydrobenzofuran-3-ylamine class, which is structurally characterized by a fused benzene and furan ring system with an amine group at the 3-position. Structural analogs, such as (3S)-5-(trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine HCl (CAS: 2177264-44-5), provide valuable insights into the physicochemical and pharmacological properties of this class .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

5-propan-2-yl-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C11H15NO/c1-7(2)8-3-4-11-9(5-8)10(12)6-13-11/h3-5,7,10H,6,12H2,1-2H3

InChI Key

NNXHBPIAZMDRQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OCC2N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine typically involves the formation of the benzofuran ring followed by the introduction of the amine group and the methylethyl substituent. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring. Subsequent functionalization steps introduce the amine group and the methylethyl substituent.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Catalytic processes and continuous flow reactors can be employed to enhance the efficiency of the synthesis. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound can serve as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound could be explored for its potential therapeutic effects in treating various diseases.

    Industry: It can be used in the development of new materials, such as polymers or resins, with specific properties.

Mechanism of Action

The mechanism of action of 5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The benzofuran ring system may interact with enzymes or receptors, modulating their function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine with key analogs based on substituents, molecular properties, and available research findings:

Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents Storage Solubility Notable Properties
This compound Not Available C₁₁H₁₅NO 177.24 (theoretical) 5-(Methylethyl) Not Reported Not Reported Theoretical studies suggest moderate lipophilicity; lacks direct experimental data.
(3S)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine HCl 2177264-44-5 C₉H₉ClF₃NO₂ 255.62 5-(Trifluoromethoxy) Room Temperature (Inert) Not fully reported High stability due to trifluoromethoxy group; used in preclinical research.
(R)-Methyl 3-amino-2,3-dihydrobenzofuran-5-carboxylate HCl 2241594-15-8 C₁₁H₁₂ClNO₃ 241.67 5-Methyl ester Typically In Stock Not Reported Polar carboxylate group enhances solubility in aqueous buffers.
(S)-6-Chloro-2,3-dihydrobenzofuran-3-amine HCl 2250243-15-1 C₈H₉Cl₂NO 206.07 6-Chloro Typically In Stock Not Reported Chlorine substituent may enhance receptor-binding affinity in CNS-targeted drugs.

Key Observations:

Substituent Effects on Physicochemical Properties: The trifluoromethoxy group in (3S)-5-(trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine HCl contributes to enhanced metabolic stability and lipophilicity compared to the methylethyl variant .

Synthetic Accessibility :

  • The methylethyl-substituted derivative may require tailored synthetic routes involving alkylation or Grignard reactions. In contrast, trifluoromethoxy analogs are synthesized via nucleophilic substitution or palladium-catalyzed coupling .

Pharmacological Potential: Trifluoromethoxy and chloro-substituted derivatives are prioritized in drug discovery due to their enhanced bioavailability and target selectivity . The methylethyl variant’s bioactivity remains underexplored.

Safety and Handling :

  • (3S)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine HCl carries warnings for acute toxicity (H302), skin irritation (H315), and respiratory irritation (H335), necessitating inert atmosphere storage . Comparable data for the methylethyl analog are unavailable.

Research and Industrial Relevance

  • Supplier Availability : (3S)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine HCl is supplied by certified manufacturers (e.g., TruevitaPharm, Neostar United) with FSMS, KOSHER, and HALA certifications, indicating its industrial scalability .
  • Theoretical vs. Experimental Data : While computational studies predict moderate drug-likeness for the methylethyl derivative, experimental validation is critical to confirm its pharmacokinetic profile.

Biological Activity

5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine is a dihydrobenzofuran derivative characterized by a unique molecular structure that includes a benzo[b]furan ring system with an amine group at the 3-position and a methylethyl substituent at the 5-position. Its molecular formula is C12H15NC_{12}H_{15}N with a molecular weight of approximately 177.24 g/mol. This compound has garnered attention for its potential therapeutic effects, particularly in the fields of anti-inflammatory and anticancer research.

The compound's structure contributes to its biological activity, primarily due to its ability to interact with various biological targets. The presence of the amine group is crucial for its reactivity and potential binding affinity to receptors and enzymes involved in signal transduction pathways.

Biological Activity

Preliminary studies indicate that this compound may exhibit several biological activities:

  • Anti-inflammatory Effects : Research suggests that this compound may modulate inflammatory responses by interacting with specific receptors involved in inflammation pathways.
  • Anticancer Properties : Initial investigations indicate potential anticancer activity, possibly through mechanisms involving apoptosis induction and cell cycle arrest in cancer cell lines.

The proposed mechanism of action involves binding to molecular targets such as receptors and enzymes, influencing cellular responses and signaling pathways. This interaction could lead to the modulation of inflammatory processes or inhibition of cancer cell proliferation.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds. Below is a summary table highlighting these compounds along with their unique aspects:

Compound NameStructural FeaturesUnique Aspects
5-Methoxy-2,3-dihydrobenzofuran-3-amineMethoxy group instead of methylethylExhibits different biological activity profiles
6-(Dimethylamino)benzofuran-2-carboxylic acidDimethylamino group at position 6Potentially different pharmacological effects
N-(2-Acetyl-1-benzofuran-3-yl)-2-chloroacetamideAcetyl and chloroacetamide substituentsMay have distinct reactivity patterns

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The IC50 values obtained from these studies indicate significant growth inhibition compared to standard chemotherapeutic agents.
  • Molecular Docking Studies : Computational studies have predicted the binding affinity of this compound to various molecular targets involved in cancer progression and inflammation. These studies suggest that the compound may act as a selective modulator for specific receptors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.